molecular formula C18H19FN3NaO4 B608538 Levofloxacin sodium CAS No. 872606-49-0

Levofloxacin sodium

カタログ番号 B608538
CAS番号: 872606-49-0
分子量: 383.35
InChIキー: NCGMIBYQHQSCGQ-PPHPATTJSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levofloxacin sodium is a synthetic fluoroquinolone (FLUOROQUINOLONES) antibacterial agent that inhibits the supercoiling activity of bacterial DNA GYRASE, halting DNA REPLICATION.

科学的研究の応用

Nanoparticle Drug Delivery Systems

Levofloxacin sodium has been explored for its potential in nanoparticle drug delivery systems. A study formulated sodium alginate nanospheres containing levofloxacin, aiming to develop a targeted drug delivery system to act locally on the organ of infection with enriched therapeutic efficacy. The research demonstrated the possibility of entrapping lipophilic levofloxacin within chitosan/alginate nanoparticles using an ionotropic pregelation technique, which resulted in nanoparticles with a diameter of 25-55 nm. The release behavior of levofloxacin from these nanoparticles showed an initial burst effect followed by a continuous and controlled release phase, suggesting an interesting potential for the delivery of lipophilic compounds (Balaji et al., 2015).

Biodegradation and Environmental Impact

The biodegradation and metabolic fate of levofloxacin have been studied in freshwater environments, revealing its impact on aquatic microbiota. Levofloxacin removal by the microalga Scenedesmus obliquus in synthetic saline wastewater indicated that salinity could significantly increase its removal, suggesting a bioaccumulation and subsequent intracellular biodegradation mechanism. This study underscores the ecotoxicological effects of levofloxacin on aquatic environments and highlights the potential for microalgae to biodegrade and remove antibiotics from contaminated waters (Xiong et al., 2017).

Analytical Techniques for Levofloxacin Detection

Research on the development of sensitive analytical methods for levofloxacin detection in biological samples has been conducted. One study developed highly sensitive and selective carbon paste electrodes for the potentiometric determination of levofloxacin in serum, urine, and pharmaceutical formulations. The modified electrodes showed improved sensitivity and selectivity, indicating the potential of these sensors for practical applications in drug monitoring and pharmaceutical analysis (Abdel-Haleem et al., 2021).

Veterinary Medicine Applications

Levofloxacin's use in veterinary medicine, particularly its pharmacokinetics, efficacy, and microbial isolate susceptibility, has been reviewed. Despite restrictions in some regions, levofloxacin remains a critical antimicrobial for treating infections in companion animals, with research continuing to expand its potential veterinary applications (Sitovs et al., 2021).

Ocular Delivery

The application of levofloxacin in ocular delivery systems, specifically through levofloxacin-loaded solid lipid nanoparticles, has been investigated for treating conjunctivitis. This approach aimed at optimizing particle size and entrapment efficiency, demonstrating prolonged drug release and significant antibacterial activity against ocular pathogens. The study highlights the effectiveness of solid lipid nanoparticles as carriers for ocular delivery of levofloxacin and potentially other drugs (Baig et al., 2016).

特性

CAS番号

872606-49-0

製品名

Levofloxacin sodium

分子式

C18H19FN3NaO4

分子量

383.35

IUPAC名

sodium (S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

InChI

InChI=1S/C18H20FN3O4.Na/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);/q;+1/p-1/t10-;/m0./s1

InChIキー

NCGMIBYQHQSCGQ-PPHPATTJSA-M

SMILES

O=C(C(C1=O)=CN2[C@@H](C)COC3=C(N4CCN(C)CC4)C(F)=CC1=C23)[O-].[Na+]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Levofloxacin sodium; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levofloxacin sodium
Reactant of Route 2
Reactant of Route 2
Levofloxacin sodium
Reactant of Route 3
Reactant of Route 3
Levofloxacin sodium
Reactant of Route 4
Reactant of Route 4
Levofloxacin sodium
Reactant of Route 5
Reactant of Route 5
Levofloxacin sodium
Reactant of Route 6
Reactant of Route 6
Levofloxacin sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。